![molecular formula C6H8BrN B1292069 [1-(溴甲基)环丙基]乙腈 CAS No. 338392-48-6](/img/structure/B1292069.png)

[1-(溴甲基)环丙基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

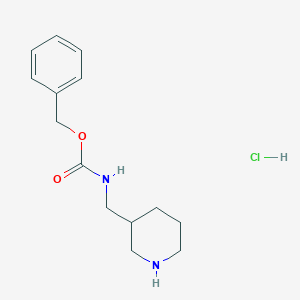

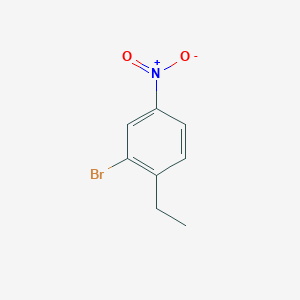

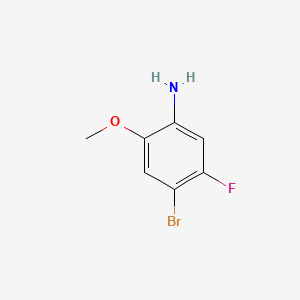

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C6H8BrN and a molecular weight of 174.04 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “[1-(Bromomethyl)cyclopropyl]acetonitrile” involves several steps. The method starts with adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing . Then, suction filtration is carried out, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol . This compound is added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions . After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .

Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopropyl]acetonitrile” is 1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.

Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopropyl]acetonitrile” has a predicted boiling point of 250.0±13.0 °C and a predicted density of 1.489±0.06 g/cm3 .

科学研究应用

Synthesis of Leukotriene Receptor Antagonists

[1-(Bromomethyl)cyclopropyl]acetonitrile: is a key intermediate in the synthesis of leukotriene receptor antagonists . These antagonists inhibit the cysteinyl leukotriene CysLT1 receptor, which is associated with inflammation and constriction of airway muscles, as well as fluid accumulation in the lungs. The compounds synthesized using this intermediate are crucial in the treatment of asthma, allergies, inflammation, and other conditions related to leukotriene activity.

Organic Synthesis Building Block

Due to its structural properties, [1-(Bromomethyl)cyclopropyl]acetonitrile serves as an important building block in organic synthesis . It is utilized in the formation of various nitrogen-containing or nitrile-containing compounds, especially in electrochemical conversions, leveraging its good conductivity and environmentally friendly features.

Catalysts in Chemical Reactions

The compound is used as a catalyst in chemical reactions involving the formation of tetrasubstituted olefins and heterocyclic compounds . Its role as a catalyst is attributed to its ability to facilitate the dissociation of ion pairs into free ions, which is essential in many types of organic reactions.

Pharmaceutical Research

In pharmaceutical research, [1-(Bromomethyl)cyclopropyl]acetonitrile is employed in the development of new drugs . Its derivatives are used as intermediates in the synthesis of medications that have anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties.

Material Science Applications

Scientists in material science use [1-(Bromomethyl)cyclopropyl]acetonitrile for the synthesis of advanced materials . Its unique chemical structure allows for the creation of materials with specific properties that are required for high-tech applications.

Electrochemical Synthesis

The compound’s suitability as a solvent and reactant in electrochemical reactions is explored for developing more applications that utilize acetonitrile in electrochemistry . This includes the synthesis of compounds that require precise electrochemical control.

Synthesis of Cyclopropyl Derivatives

[1-(Bromomethyl)cyclopropyl]acetonitrile: is used in the synthesis of various cyclopropyl derivatives . These derivatives are important for the creation of structurally diverse molecules that can be used in further chemical research and development.

Academic Research Tool

Lastly, it is a valuable tool in academic research, providing a means for students and researchers to explore chemical reactions and synthesize new compounds . Its availability and purity make it a reliable reagent for educational and experimental purposes.

安全和危害

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is classified as a hazardous substance. It has the GHS07 safety symbol, and its hazard statements include H315, H312, H319, H302, H335, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

属性

IUPAC Name |

2-[1-(bromomethyl)cyclopropyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRCXYVILSTTRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Bromomethyl)cyclopropyl]acetonitrile | |

CAS RN |

338392-48-6 |

Source

|

| Record name | 2-[1-(bromomethyl)cyclopropyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)